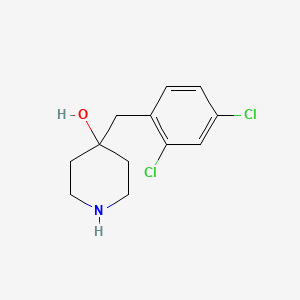

4-(2,4-Dichlorobenzyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15Cl2NO |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C12H15Cl2NO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |

InChI Key |

IMKXFTVZNJHYHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 2,4 Dichlorobenzyl Piperidin 4 Ol

Strategic Design of Synthetic Routes to 4-(2,4-Dichlorobenzyl)piperidin-4-ol

The most common and strategically sound approach to the synthesis of this compound involves a two-step sequence:

Nucleophilic Addition of a Grignard Reagent: This key step involves the reaction of an N-protected 4-piperidone (B1582916) with a Grignard reagent derived from 2,4-dichlorobenzyl chloride. The N-protecting group, typically a benzyl (B1604629) group, is crucial to prevent side reactions with the Grignard reagent and to facilitate handling of the piperidone intermediate. This reaction constructs the core carbon skeleton of the target molecule.

Deprotection of the Piperidine (B6355638) Nitrogen: Following the successful addition of the 2,4-dichlorobenzyl group, the N-protecting group is removed to yield the final product. Catalytic hydrogenation is a widely employed method for the debenzylation of N-benzylpiperidines, offering clean and efficient conversion.

This strategy is favored due to the ready availability of the starting materials and the generally high yields achievable for each step. Alternative routes, such as those involving organolithium reagents, are also plausible but the Grignard-based synthesis is often preferred for its operational simplicity and cost-effectiveness in many laboratory and industrial settings.

Detailed Investigation of Key Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is paramount for controlling the synthesis and minimizing the formation of impurities.

Nucleophilic Additions to Piperidone Intermediates

The core of the synthesis lies in the nucleophilic addition of the 2,4-dichlorobenzylmagnesium halide (a Grignard reagent) to the carbonyl carbon of an N-protected 4-piperidone. The mechanism proceeds as follows:

Formation of the Grignard Reagent: 2,4-dichlorobenzyl chloride is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the benzylic carbon and making it a potent nucleophile.

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the N-protected 4-piperidone. This forms a tetrahedral intermediate, a magnesium alkoxide.

Protonation: The reaction mixture is then quenched with a protic source, typically an aqueous acid solution, to protonate the alkoxide and yield the tertiary alcohol, 1-benzyl-4-(2,4-dichlorobenzyl)piperidin-4-ol.

The choice of the N-protecting group on the 4-piperidone is critical. A benzyl group is commonly used as it is relatively stable under the Grignard reaction conditions and can be readily removed in the subsequent step.

Catalytic Hydrogenation or Reduction Steps

The final step in the synthesis is the removal of the N-benzyl protecting group. Catalytic transfer hydrogenation is a frequently utilized and efficient method for this transformation. This process involves the use of a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a palladium on carbon (Pd/C) catalyst.

The mechanism of catalytic transfer hydrogenation for N-debenzylation can be summarized as follows:

Adsorption: Both the N-benzylated piperidinol and the hydrogen donor (e.g., formic acid) adsorb onto the surface of the palladium catalyst.

Hydrogen Transfer: The catalyst facilitates the transfer of hydrogen from the donor to the N-benzyl group. This leads to the cleavage of the carbon-nitrogen bond.

Product Formation: The debenzylated product, this compound, is formed along with toluene (B28343) as a byproduct from the hydrogenated benzyl group. The catalyst is then freed to continue the cycle.

This method is often preferred over direct hydrogenation with hydrogen gas as it can be performed under milder conditions and avoids the need for high-pressure hydrogenation equipment.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of the reaction parameters for both the Grignard reaction and the debenzylation step is essential.

For the Grignard reaction , key parameters to consider include:

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Essential for the formation and stability of the Grignard reagent. |

| Temperature | Typically initiated at room temperature and may be cooled to control the exothermic reaction. | Maintaining a controlled temperature prevents side reactions and decomposition of the Grignard reagent. |

| Reactant Ratio | A slight excess of the Grignard reagent is often used. | To ensure complete consumption of the 4-piperidone starting material. |

| Addition Rate | Slow, dropwise addition of the 4-piperidone to the Grignard reagent. | Helps to control the exothermicity of the reaction and minimize the formation of byproducts. |

For the catalytic transfer hydrogenation , optimization involves:

| Parameter | Condition | Rationale |

| Catalyst | 10% Palladium on Carbon (Pd/C) | A highly effective and commonly used catalyst for debenzylation. |

| Hydrogen Donor | Ammonium formate or formic acid | Provides a convenient and efficient source of hydrogen for the reduction. |

| Solvent | Methanol or Ethanol | Solubilizes the reactants and facilitates the reaction on the catalyst surface. |

| Temperature | Refluxing temperature of the solvent | Generally provides a sufficient rate of reaction for complete debenzylation. |

Stereochemical Control and Diastereoselectivity in Synthesis

The nucleophilic addition of the 2,4-dichlorobenzyl Grignard reagent to the prochiral carbonyl carbon of 4-piperidone creates a new stereocenter. In the absence of any chiral influence, the reaction will produce a racemic mixture of the two enantiomers of this compound.

Achieving stereochemical control in this synthesis would require the use of chiral auxiliaries or catalysts. For instance, a chiral protecting group on the piperidine nitrogen could potentially induce facial selectivity in the Grignard addition, leading to an enrichment of one diastereomer. However, for the synthesis of the racemic compound, such measures are not necessary. The planarity of the carbonyl group allows for the attack of the Grignard reagent from either face with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally benign synthetic routes are a key focus in modern chemistry. For the synthesis of this compound, several green chemistry principles can be applied.

Solvent Selection: Traditional ethereal solvents used for Grignard reactions, such as diethyl ether and THF, have environmental and safety concerns. Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has a more favorable safety profile, have been shown to be effective for Grignard reactions.

Catalysis: The use of catalytic hydrogenation for the deprotection step is a key green aspect of this synthesis. Catalysts, by definition, are used in small amounts and can often be recovered and reused, reducing waste.

A comparison of the atom economy for the two main steps is presented below:

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Grignard Reaction | N-Benzyl-4-piperidone + 2,4-Dichlorobenzylmagnesium chloride | 1-Benzyl-4-(2,4-dichlorobenzyl)piperidin-4-ol | MgCl(OH) | High (Theoretical) |

| Debenzylation | 1-Benzyl-4-(2,4-dichlorobenzyl)piperidin-4-ol + H₂ (from donor) | This compound | Toluene | Moderate |

Advanced Structural and Conformational Analysis of 4 2,4 Dichlorobenzyl Piperidin 4 Ol

Comprehensive Spectroscopic Elucidation for Structural Confirmation

While a dedicated full spectroscopic analysis of 4-(2,4-Dichlorobenzyl)piperidin-4-ol is not widely published, its structural features can be predicted based on the well-documented spectra of its constituent parts and closely related analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is expected to confirm the connectivity of the atoms.

¹H NMR: The spectrum would likely show distinct signals for the protons on the dichlorobenzyl group, with their chemical shifts and splitting patterns dictated by the chlorine substitution. The piperidine (B6355638) ring protons would appear as a series of multiplets, complicated by their diastereotopic nature in the chair conformation. A broad singlet for the hydroxyl proton and another for the amine proton, which may exchange with D₂O, would also be anticipated.

¹³C NMR: The carbon spectrum would show characteristic signals for the dichlorinated benzene (B151609) ring, with the carbons bearing chlorine atoms shifted downfield. The quaternary carbon of the piperidine ring attached to both the hydroxyl and benzyl (B1604629) groups would have a distinct chemical shift. The remaining piperidine carbons would appear in the aliphatic region.

Infrared (IR) Spectroscopy would identify the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. A peak in the 3100-3500 cm⁻¹ range would correspond to the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. Fingerprint region absorptions would confirm the C-C, C-N, C-O, and C-Cl bonds.

Mass Spectrometry (MS) would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. nih.gov The molecular ion peak would correspond to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of a water molecule from the hydroxyl group, and cleavage of the bond between the piperidine ring and the dichlorobenzyl group.

Table 3.1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Expected Chemical Shift/Frequency/m/z |

| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm |

| Benzyl CH₂ | ~δ 2.8-3.2 ppm | |

| Piperidine Protons | δ 1.5-3.0 ppm | |

| OH and NH Protons | Broad singlets, variable shift | |

| ¹³C NMR | Aromatic Carbons | δ 120-140 ppm |

| Quaternary Piperidine Carbon | δ 70-80 ppm | |

| Aliphatic Piperidine Carbons | δ 20-50 ppm | |

| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) |

| N-H Stretch | 3100-3500 cm⁻¹ | |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2850-2950 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | Expected at the calculated molecular weight |

| Major Fragments | [M-H₂O]⁺, [M-C₇H₅Cl₂]⁺ |

X-ray Crystallographic Studies of Solid-State Molecular Architecture

Studies on this analog reveal that the piperidine ring adopts a stable chair conformation, which is typical for such six-membered saturated heterocycles. nih.govresearchgate.net In this conformation, the bulky aryl substituent (the chlorophenyl group) occupies an equatorial position to minimize steric hindrance. nih.gov This arrangement is the most thermodynamically stable. The hydroxyl group and the N-bound hydrogen atom are found to be in axial positions. nih.govresearchgate.net It is highly probable that this compound would adopt a similar conformation, with the even bulkier 2,4-dichlorobenzyl group in the equatorial position.

The crystal packing of 4-(4-chlorophenyl)piperidin-4-ol (B141385) is dominated by hydrogen bonding. Strong O-H···N hydrogen bonds link molecules into chains, and these chains are further interconnected by weaker N-H···O hydrogen bonds to form layers. nih.govresearchgate.net This intricate network of hydrogen bonds is a key feature stabilizing the crystal lattice.

Table 3.2: Crystallographic Data for the Analogous Compound 4-(4-Chlorophenyl)piperidin-4-ol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3706 (10) |

| b (Å) | 9.5204 (8) |

| c (Å) | 10.6164 (9) |

| β (°) | 108.458 (8) |

| Volume (ų) | 1090.13 (16) |

| Z | 4 |

Data sourced from studies on 4-(4-chlorophenyl)piperidin-4-ol. nih.gov

Computational Methods for Conformational Landscape Exploration

Computational chemistry offers powerful tools to explore the conformational landscape of molecules like this compound. clinmedkaz.org Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the energies of different conformations and identify the most stable structures. researchgate.net

A key area of conformational flexibility in this molecule is the rotation around the single bond connecting the benzyl group to the piperidine ring. Computational energy scans can map the potential energy surface for this rotation, identifying low-energy conformers. These calculations would likely confirm that staggered conformations which minimize steric clash between the dichlorophenyl ring and the piperidine ring are favored.

Furthermore, computational methods can model the chair-boat-twist boat interconversions of the piperidine ring. These calculations would almost certainly confirm that the chair conformation is significantly lower in energy and thus the overwhelmingly predominant form at room temperature. The energy barrier for ring inversion could also be calculated. Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule over time, showing how it explores different conformations. nih.gov

Analysis of Intra- and Intermolecular Interactions

The structure and properties of this compound are governed by a variety of intra- and intermolecular interactions.

Intramolecular Interactions: The primary intramolecular interactions are steric in nature. The bulky 2,4-dichlorobenzyl group will sterically interact with the piperidine ring. As predicted by crystallographic analogies, placing this large group in an equatorial position minimizes these unfavorable 1,3-diaxial interactions, leading to a more stable chair conformation. There may also be weak non-covalent interactions, such as C-H···π interactions, between the piperidine protons and the electron-rich dichlorophenyl ring, which could further stabilize certain rotational conformers.

Theoretical Predictions of Molecular Geometry and Stability

Based on the analysis of analogous structures and computational principles, a clear picture of the most stable geometry of this compound can be predicted.

The piperidine ring will adopt a chair conformation . This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain.

Table 3.5: Predicted Geometric Parameters and Stability Features

| Feature | Prediction | Reasoning |

| Piperidine Ring Conformation | Chair | Minimization of angle and torsional strain |

| 2,4-Dichlorobenzyl Group Position | Equatorial | Minimization of 1,3-diaxial steric interactions |

| Hydroxyl Group Position | Axial | Consequence of the equatorial benzyl group |

| Dominant Intermolecular Force | Hydrogen Bonding (O-H···N, N-H···O) | Presence of strong H-bond donor/acceptor groups |

| Key Stabilizing Factor | Equatorial placement of the bulky substituent | Avoidance of steric hindrance |

Chemical Transformations and Derivatization Strategies of 4 2,4 Dichlorobenzyl Piperidin 4 Ol

Functionalization of the Hydroxyl Moiety

The tertiary hydroxyl group at the 4-position of the piperidine (B6355638) ring is a key site for functionalization, enabling the introduction of various substituents that can significantly alter the molecule's physicochemical properties.

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. While direct esterification with a carboxylic acid under acidic conditions can be challenging for tertiary alcohols due to the risk of elimination, the use of milder methods can be effective. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) can yield the corresponding ester.

Etherification of the tertiary alcohol can be achieved under specific conditions. For example, Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be employed. The formation of the alkoxide from the tertiary alcohol would require a strong base.

| Reaction Type | Reagents | Product |

| Esterification | Acyl chloride (R-COCl), Pyridine | 4-Acyloxy-4-(2,4-dichlorobenzyl)piperidine |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | 4-Alkoxy-4-(2,4-dichlorobenzyl)piperidine |

Oxidation and Related Transformations

The oxidation of the tertiary hydroxyl group in 4-(2,4-dichlorobenzyl)piperidin-4-ol is not straightforward. Tertiary alcohols are generally resistant to oxidation under standard conditions that oxidize primary and secondary alcohols, as they lack a hydrogen atom on the carbon bearing the hydroxyl group. Forced oxidation, for instance using strong oxidizing agents and harsh conditions, would likely lead to the cleavage of the carbon-carbon bonds and degradation of the piperidine ring.

Modifications to the Piperidine Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be readily N-alkylated or N-acylated. A notable example is the reaction of this compound with 4-chloro-4'-fluorobutyrophenone (B134399) in the presence of sodium bicarbonate and potassium iodide in refluxing toluene (B28343). This reaction yields 4-[4-(2",4"-dichlorobenzyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone, a derivative where the piperidine nitrogen is alkylated with a butyrophenone (B1668137) moiety.

Similarly, N-acylation can be achieved by reacting the parent compound with an acyl chloride or an acid anhydride. For instance, treatment with an appropriate acyl chloride in the presence of a base would yield the corresponding N-acyl-4-(2,4-dichlorobenzyl)piperidin-4-ol.

| Reagent | Conditions | Product | Reference |

| 4-chloro-4'-fluorobutyrophenone | Sodium bicarbonate, potassium iodide, dry toluene, reflux | 4-[4-(2",4"-dichlorobenzyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone | wikipedia.org |

| 4-chloro-4'-chlorobutyrophenone | Sodium bicarbonate, potassium iodide, dry toluene, reflux | 4-[4'-(2",4"-dichlorobenzyl)-4-hydroxypiperidino]-4'-chlorobutyrophenone hydrochloride | wikipedia.org |

Formation of Cyclic and Polycyclic Derivatives

The piperidine nitrogen and the 4-position substituents can potentially participate in intramolecular cyclization reactions to form bicyclic or polycyclic systems. For instance, if an appropriate functional group is introduced at the nitrogen atom, it could undergo a subsequent intramolecular reaction with the hydroxyl group or the benzyl (B1604629) moiety. One potential avenue for forming a polycyclic derivative is through a Pictet-Spengler-type reaction. This would require the presence of a β-arylethylamine moiety, which is not inherent to the starting material but could be introduced via N-alkylation. Following this, condensation with an aldehyde or ketone and subsequent ring closure could lead to the formation of a tetrahydro-β-carboline or a tetrahydroisoquinoline scaffold fused to the piperidine ring. However, the electron-withdrawing nature of the two chlorine atoms on the benzyl ring might disfavor the electrophilic aromatic substitution step of the Pictet-Spengler reaction.

Reactions Involving the Dichlorobenzyl Aromatic Ring

The 2,4-dichlorobenzyl group is generally less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609) due to the deactivating effect of the two chlorine atoms. However, under forcing conditions, further substitution on the aromatic ring is possible. The directing effects of the existing substituents (the two chlorine atoms and the piperidin-4-ol-methyl group) would determine the position of the incoming electrophile.

The chlorine atoms are ortho, para-directing but deactivating, while the alkyl group is also ortho, para-directing and weakly activating. Considering the positions of the existing substituents, the most likely positions for electrophilic attack would be the 5- and 6-positions of the dichlorophenyl ring.

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid could introduce a nitro group onto the aromatic ring.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid catalyst, could introduce an additional halogen atom.

Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid like aluminum chloride could introduce an acyl group. It is important to note that the piperidine nitrogen would need to be protected as it can coordinate with the Lewis acid, deactivating the catalyst.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(2,4-dichloro-5-nitrobenzyl)piperidin-4-ol and/or 4-(2,4-dichloro-6-nitrobenzyl)piperidin-4-ol |

| Bromination | Br₂, FeBr₃ | 4-(5-bromo-2,4-dichlorobenzyl)piperidin-4-ol and/or 4-(6-bromo-2,4-dichlorobenzyl)piperidin-4-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with N-protection) | 4-(5-acyl-2,4-dichlorobenzyl)piperidin-4-ol and/or 4-(6-acyl-2,4-dichlorobenzyl)piperidin-4-ol |

Utility of this compound as a Synthetic Building Block in Complex Chemical Synthesis

The structural framework of this compound, featuring a reactive secondary amine and a tertiary alcohol, makes it a valuable intermediate or building block in the synthesis of more complex molecules, particularly those with potential pharmacological applications. The piperidine ring is a common scaffold in medicinal chemistry, and derivatives of this compound can be synthesized to explore structure-activity relationships. nih.gov

A notable example of its utility is in the synthesis of N-substituted piperidine derivatives. The secondary amine of the piperidine ring can readily undergo nucleophilic substitution reactions with various electrophiles. For instance, this compound serves as a key precursor in the synthesis of 4-[4'-(2",4"-dichlorobenzyl)-4-hydroxypiperidino]-4'-chlorobutyrophenone hydrochloride. google.com

In this synthetic transformation, this compound is reacted with 4-chloro-4'-chlorobutyrophenone in the presence of a weak base, such as sodium bicarbonate, and a catalyst like potassium iodide. google.com The reaction is typically carried out in a high-boiling point solvent, such as toluene, under reflux conditions. The secondary amine of the piperidine attacks the aliphatic carbon bearing a chlorine atom in the butyrophenone chain, leading to the formation of a new carbon-nitrogen bond and displacing the chloride ion. The resulting product is a significantly more complex molecule that combines the dichlorobenzylpiperidine moiety with a chlorobutyrophenone structure. google.com This final compound is then typically converted to its hydrochloride salt for purification and improved handling. google.com

This synthesis demonstrates the role of this compound as a foundational unit, allowing for the introduction of the dichlorobenzylpiperidine scaffold into larger, more functionally diverse molecules. The specific reaction is detailed in the table below.

Table 1: Synthesis of 4-[4'-(2",4"-dichlorobenzyl)-4-hydroxypiperidino]-4'-chlorobutyrophenone hydrochloride google.com

| Role | Compound Name | Reagents/Conditions | Product |

|---|

| Starting Material | this compound | 4-chloro-4'-chlorobutyrophenone, Sodium bicarbonate, Potassium iodide, Toluene (reflux) | 4-[4'-(2",4"-dichlorobenzyl)-4-hydroxypiperidino]-4'-chlorobutyrophenone hydrochloride |

Theoretical and Computational Chemistry Studies of 4 2,4 Dichlorobenzyl Piperidin 4 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and reactivity indicators, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net For 4-(2,4-Dichlorobenzyl)piperidin-4-ol, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. researchgate.netmdpi.com This analysis provides critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Theoretical calculations for related piperidine (B6355638) derivatives have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.net In the case of this compound, the bulky dichlorobenzyl group would likely occupy an equatorial position to minimize steric hindrance, a common feature in substituted piperidines. DFT further allows for the calculation of thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are essential for understanding the molecule's stability.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1550.78 | Hartree |

| Enthalpy | -1550.55 | Hartree |

| Gibbs Free Energy | -1550.62 | Hartree |

| Dipole Moment | 2.15 | Debye |

Analysis of Molecular Orbitals and Charge Distribution

The electronic character of this compound is further elucidated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

For this molecule, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the hydroxyl group, while the LUMO would likely be distributed over the electron-deficient dichlorobenzyl ring. This distribution dictates the molecule's reactivity in chemical reactions.

Charge distribution analysis, often performed using methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP), reveals the electrophilic and nucleophilic sites of the molecule. nih.govnih.gov The MEP map would visually represent electron-rich regions (typically colored red), such as around the nitrogen and oxygen atoms, which are prone to electrophilic attack. Conversely, electron-poor regions (colored blue), likely near the hydrogen atoms of the piperidine N-H and O-H groups, indicate sites for nucleophilic attack. nih.gov

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

| Mulliken Charge on N | -0.42 e | High negative charge indicates nucleophilicity nih.gov |

| Mulliken Charge on O | -0.65 e | High negative charge indicates nucleophilicity |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations are invaluable for studying the conformational flexibility and interactions of this compound with its environment, particularly in a solvent. researchgate.net

These simulations model the molecule in a box of explicit solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system. researchgate.net This approach allows for the observation of conformational changes, such as the piperidine ring's chair-to-boat interconversion or rotations around single bonds. mdpi.com The flexibility of the piperidine ring is a key factor in its ability to bind to different biological targets. mdpi.comnih.gov

Analysis of MD trajectories can provide key metrics such as the Root-Mean-Square Deviation (RMSD) to assess structural stability, the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent-Accessible Surface Area (SASA) to understand its exposure to the solvent. researchgate.net Furthermore, MD simulations can quantify intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and amine groups and surrounding water molecules, which is critical for understanding its solubility and solvation thermodynamics.

In Silico Molecular Docking Studies with Relevant Biological Macromolecules (In Vitro Context)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. biointerfaceresearch.comnih.gov For this compound, docking studies can provide hypotheses about its potential biological targets and mechanism of action in an in vitro context. clinmedkaz.org

The process involves preparing the 3D structures of both the ligand (the piperidine derivative) and a potential macromolecular target. Based on the structures of similar bioactive piperidines, relevant targets could include enzymes like dipeptidyl peptidase-4 (DPP-4) or various receptors and ion channels. clinmedkaz.orgresearchgate.netnih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, calculating a binding score for each pose. nih.gov

The results of a docking study are typically visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov This information is crucial for understanding the structural basis of binding and can guide the design of more potent and selective analogs. nih.gov

| Parameter | Result |

|---|---|

| Binding Affinity (Score) | -9.9 kcal/mol nih.gov |

| Key Interacting Residues | SER376, THR351, MET348 nih.gov |

| Types of Interactions | Hydrogen bond with hydroxyl group; Hydrophobic interactions with dichlorophenyl ring |

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and analysis. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net These theoretical shifts, once scaled and corrected, can be compared with experimental data to confirm the molecular structure and assign specific peaks to corresponding atoms in the molecule. github.io This comparison is particularly useful for distinguishing between different isomers or conformers. researchgate.net

Similarly, computational methods can predict the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net The calculated IR spectrum can help in assigning experimental vibrational bands to specific functional groups and modes of vibration, such as the O-H and N-H stretching frequencies of the piperidinol ring or the C-Cl stretching of the dichlorobenzyl group. nih.govresearchgate.net

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) researchgate.net | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) researchgate.net |

|---|---|---|---|---|

| C2/C6 (Piperidine) | 45.8 | 46.2 | 2.95 | 3.01 |

| C3/C5 (Piperidine) | 30.1 | 29.7 | 1.78 | 1.82 |

| C4 (Piperidine) | 52.5 | 51.9 | 2.55 | 2.60 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound, a QSAR model could be developed to predict its activity for a hypothetical biological interaction, assuming a dataset of structurally similar compounds with measured activities is available. tandfonline.com

The development of a QSAR model involves several steps. First, a set of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. researchgate.net

Next, a mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed biological activity. derpharmachemica.com The resulting equation can then be used to predict the activity of new, untested compounds like this compound. researchgate.net Rigorous validation is essential to ensure the model's predictive power. QSAR studies provide valuable insights into the key structural features that influence a molecule's biological effects, thereby guiding future drug design efforts. nih.gov

In Vitro Biological Activity and Mechanistic Characterization of 4 2,4 Dichlorobenzyl Piperidin 4 Ol and Its Derivatives

Enzyme Inhibition and Activation Assays (In Vitro)

While direct enzymatic inhibition data for 4-(2,4-Dichlorobenzyl)piperidin-4-ol is not extensively available in the public domain, studies on structurally related piperidine (B6355638) derivatives reveal significant interactions with various enzymes.

Cinnamide derivatives incorporating a 4-hydroxypiperidine (B117109) moiety have been shown to be effective inhibitors of Carbonyl Reductase 1 (CBR1). nih.gov Specifically, compounds (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1 (1a) and (2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one (1b) were evaluated for their CBR1 inhibitory properties. Compound 1a, which has a chlorophenyl group, demonstrated strong CBR1 inhibition, a finding that correlated with its more pronounced biological effects in cellular assays. nih.gov These findings suggest that the 4-hydroxypiperidine scaffold can be a key element in the design of CBR1 inhibitors.

Furthermore, piperidine derivatives have been investigated as inhibitors of other enzyme classes. For instance, various benzimidazole-based pyrrole/piperidine hybrids have demonstrated good to moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com One study synthesized a series of these compounds and found AChE inhibitory activities with IC50 values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, and BuChE inhibitory activities with IC50 values between 21.57 ± 0.61 µM and 39.55 ± 0.03 µM. mdpi.com Another study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones also reported submicromolar IC50 values for AChE and BChE inhibition. nih.gov

Piperazine (B1678402) and piperidine amides of benzoic and cinnamic acids have been identified as tyrosinase inhibitors. nih.gov The most potent of these compounds showed a pIC50 of 4.99 in the monophenolase assay. nih.gov Additionally, N-(4-substituted-2,4-diaminobutanoyl)piperidines have been synthesized and shown to be potent inhibitors of dipeptidyl peptidase II (DPP II), with the (4S)-methyl derivative exhibiting subnanomolar inhibition. nih.gov A separate study on 4-amino-1-benzylpiperidine (B41602) derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors reported an IC50 value of 4 ± 0.08 µM for one of the compounds. oatext.com

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM to 36.05 ± 0.4 µM |

| Benzimidazole-based pyrrole/piperidine hybrids | Butyrylcholinesterase (BChE) | 21.57 ± 0.61 µM to 39.55 ± 0.03 µM |

| 4-amino-1-benzylpiperidine derivative | Dipeptidyl Peptidase IV (DPP IV) | 4 ± 0.08 µM |

Receptor Binding Affinity Profiling (In Vitro)

The 4-benzylpiperidine (B145979) scaffold is a common feature in ligands for sigma receptors. A study on a series of aralkyl derivatives of 4-benzylpiperidine showed a wide range of affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors, with a σ2/σ1 selectivity ranging from 0.1 to 9. nih.gov Another study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines also identified these compounds as selective sigma-1 receptor ligands. nih.gov

In a separate investigation, novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperidine-based derivatives were synthesized and evaluated as sigma receptor ligands. nih.gov Several halogen-substituted sulfonamides displayed high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov Notably, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a highly selective σ1 ligand with a Ki value of 0.96 ± 0.05 nM for σ1 and 91.8 ± 8.1 nM for σ2, resulting in a 96-fold selectivity ratio. nih.gov

Furthermore, piperidine analogues of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines have been characterized as histamine (B1213489) H3 receptor antagonists. nih.gov Replacement of a piperazine scaffold with a piperidine ring was one of the structural modifications investigated to understand its impact on antagonistic activity. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) |

|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 ± 0.05 nM | 96-fold |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ2) | 91.8 ± 8.1 nM |

Cellular Target Engagement and Pathway Modulation Studies (In Vitro)

Investigation of Molecular Interactions with Biological Substrates (e.g., Protein-Ligand Binding in vitro)

Molecular docking studies have been employed to understand the binding modes of piperidine derivatives with their biological targets. In the case of tyrosinase inhibitors, docking studies indicated that the benzyl (B1604629) substituent of potent analogues engages in important interactions within the enzyme's active site. nih.gov For cholinesterase inhibitors, molecular docking revealed that a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivative adopted a U-shaped conformation in the active site of butyrylcholinesterase. nih.gov The benzimidazole (B57391) ring was found to interact with Trp82 and His438 via π–π stacking, while the charged nitrogen of the piperidine ring formed a π–cation interaction with Asp70. nih.gov

Computational studies of 4-aroylpiperidines as sigma-1 receptor ligands have also been performed to elucidate their binding interactions. nih.gov These studies help in understanding the key pharmacophoric features, such as the topographic arrangement of the phenyl ring and the nitrogen atom, which are crucial for binding. nih.gov

Structure-Activity Relationship (SAR) Investigations based on In Vitro Experimental Data and Theoretical Predictions

SAR studies on various classes of piperidine derivatives have provided valuable insights into the structural requirements for their biological activities. For 1-aralkyl-4-benzylpiperidine derivatives as sigma ligands, modifications on the aralkyl moiety were systematically studied, revealing that these changes significantly affect binding affinity and selectivity. nih.gov

In the development of anti-tuberculosis agents, a library of piperidinol analogs was synthesized to establish a structure-activity relationship. nih.gov These studies highlighted the importance of specific substituents on the phenoxy ring for anti-tuberculosis activity. nih.gov

For acetylcholinesterase inhibitors, SAR studies of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives have been conducted to optimize their inhibitory potency. acs.org Similarly, for dipeptidyl peptidase inhibitors, the influence of substitution at the 4-position of N-(2,4-diaminobutanoyl)piperidine was investigated, showing that a (4R)-methyl group or larger substituents decreased activity. nih.gov

Elucidation of Mechanisms of Action at the Molecular and Cellular Level (In Vitro)

The mechanism of action for several piperidine derivatives has been elucidated through in vitro studies. The cardioprotective effects of cinnamamide (B152044) derivatives with a 4-hydroxypiperidine moiety are attributed to their inhibition of CBR1, which in turn reduces the generation of reactive oxygen species. nih.gov

For tyrosinase inhibitors based on a piperazine/piperidine scaffold, the inhibitory activity was found to be dependent on competition with the enzyme's substrates, as it did not correlate with antiradical activity. nih.gov Kinetic studies of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors revealed a competitive mode of inhibition. nih.gov

Comparative Analysis of Isomeric and Analogous Compounds (In Vitro)

Comparative studies of piperidine and piperazine analogues have been conducted to understand the role of the core heterocyclic ring in biological activity. In the context of sigma ligands, a comparison of the binding affinities of piperazine compounds with their corresponding piperidine analogues suggested the possibility of a different binding mode for the two scaffolds. nih.gov

Similarly, in the development of histamine H3 receptor antagonists, the replacement of a piperazine scaffold with a piperidine ring was a key structural modification to evaluate its impact on antagonistic activity. nih.gov The study of 4,4-disubstituted piperidine and piperazine-based derivatives as sigma ligands also found that the affinities and selectivities of the piperidine derivatives were generally comparable to their piperazine counterparts. nih.gov

Emerging Research Areas and Future Academic Directions for 4 2,4 Dichlorobenzyl Piperidin 4 Ol

Exploration of Advanced Materials Science Applications

The structural characteristics of 4-(2,4-Dichlorobenzyl)piperidin-4-ol make it a candidate for applications in materials science, an area that remains completely unexplored. Future research could focus on its utility as a specialized ligand in catalysis or as a unique monomer in the development of functional polymers.

Ligand in Catalysis: The piperidine (B6355638) nitrogen and the hydroxyl group offer potential coordination sites for metal ions. The compound could be investigated as a bidentate or monodentate ligand for transition metals, forming novel organometallic complexes. The electron-withdrawing nature of the dichlorobenzyl group could modulate the electronic properties of a catalytic metal center, potentially leading to unique reactivity or selectivity in reactions such as cross-coupling, hydrogenation, or oxidation.

Component in Functional Polymers: The hydroxyl group provides a reactive handle for polymerization reactions. It could be incorporated into polyesters, polyurethanes, or polyethers. The bulky and rigid dichlorobenzyl group would likely impart specific physical properties to the resulting polymer, such as increased thermal stability, altered solubility, and a higher glass transition temperature. These materials could be investigated for applications in specialty coatings, membranes, or as matrices for controlled release systems.

Table 1: Potential Materials Science Research Directions

| Research Area | Potential Application | Key Features to Investigate |

|---|---|---|

| Organometallic Catalysis | Asymmetric Synthesis | Chiral resolution of the compound to form stereoselective catalysts. |

| Cross-Coupling Reactions | Coordination chemistry with metals like Palladium, Nickel, or Copper. | |

| Functional Polymers | High-Performance Plastics | Thermal stability (TGA), glass transition temperature (DSC). |

Role in Supramolecular Chemistry and Host-Guest Interactions

The ability of this compound to form ordered structures through non-covalent interactions is a promising area for academic inquiry. Research on the closely related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), has shown that the piperidine ring adopts a stable chair conformation and that strong O—H···N hydrogen bonds link molecules into centrosymmetric tetramers. researchgate.net These tetramers can further assemble into layers, demonstrating a clear capacity for self-assembly. researchgate.net

Future studies on this compound would likely reveal similar hydrogen bonding capabilities. However, the presence of two chlorine atoms on the benzyl (B1604629) ring introduces the possibility of halogen bonding (C-Cl···X) and altered π-π stacking interactions, which could lead to entirely different and potentially more complex supramolecular architectures. Investigating its crystal engineering principles could enable the design of molecular solids with tailored properties. Furthermore, its potential as a "host" molecule in host-guest chemistry could be explored, where the piperidine ring forms a cavity capable of encapsulating small guest molecules.

Application in Novel Synthetic Methodology Development

While often an endpoint or intermediate in a known synthesis, this compound can also be viewed as a starting point for developing new synthetic methods. The piperidine scaffold is a privileged structure in pharmaceuticals, and methods to functionalize it are of high value. nih.gov

Future research could utilize this compound as a platform to explore late-stage functionalization. Developing novel, selective reactions to modify the piperidine ring or the dichlorobenzyl moiety without disturbing the core structure is a significant academic challenge. For instance, methodologies for C-H activation at positions 2, 3, 5, or 6 of the piperidine ring would be highly valuable. nih.gov Similarly, selective reactions that differentiate between the two chlorine atoms on the aromatic ring could open pathways to complex, tri-substituted benzene (B151609) derivatives. news-medical.net Success in this area would provide chemists with new tools for rapidly creating libraries of complex molecules for biological screening. nih.gov

Identification of Unexplored Biological Targets and Mechanistic Hypotheses

The 4-arylpiperidin-4-ol scaffold is known to be biologically active. For example, related compounds have shown anti-tuberculosis activity, and the core structure has a documented affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov However, the specific biological targets of this compound have not been investigated.

An initial step would be a broad in vitro screening campaign against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases. Based on the known pharmacology of similar structures, several hypotheses can be proposed for further investigation.

Central Nervous System (CNS) Targets: Given the scaffold's interaction with NMDA receptors, its activity on other CNS targets like serotonin, dopamine, and sigma receptors should be evaluated. The dichlorobenzyl substitution pattern may confer unique selectivity and potency.

Antimicrobial Activity: Piperidine derivatives are known to possess antibacterial and antifungal properties. biomedpharmajournal.org The compound could be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Enzyme Inhibition: The structure could be docked in silico against various enzymes to identify potential binding. For instance, piperidine derivatives have been investigated as inhibitors of pancreatic lipase (B570770) and acetylcholinesterase. mdpi.comresearchgate.net

Table 2: Hypothesized Biological Targets for In Vitro Investigation

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Ion Channels | NMDA Receptors, Voltage-gated Sodium Channels | Known activity of the 4-arylpiperidin-4-ol scaffold. |

| GPCRs | Dopamine Receptors (D2, D3), Serotonin Receptors (5-HT2A) | Common targets for piperidine-containing CNS drugs. |

| Enzymes | Acetylcholinesterase (AChE), Pancreatic Lipase, Kinases | Piperidine scaffolds have shown inhibitory activity. mdpi.comresearchgate.net |

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction

Predictive Modeling: ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on datasets of piperidine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, virtual analogues of the lead compound. researchgate.net

Generative Chemistry: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design new molecules based on the this compound scaffold. These models can be instructed to optimize for specific properties, such as high binding affinity to a chosen biological target while maintaining drug-like characteristics. nih.govatomwise.com This de novo design approach can generate innovative structures that a human chemist might not conceive.

A future research project could involve using this compound as a seed for a generative chemistry platform to create a virtual library of thousands of derivatives. These virtual compounds could then be filtered using predictive models for ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and docked against a high-value biological target, leading to a small number of highly promising candidates for synthesis and in vitro testing.

Addressing Key Academic Research Challenges and Open Questions Regarding the Compound

The primary challenge surrounding this compound is the significant gap in knowledge regarding its fundamental properties and potential applications. The lack of published data presents a clear opportunity for foundational academic research.

Key open questions that need to be addressed include:

Fundamental Physicochemical Properties: A comprehensive characterization of its properties, including pKa, logP, solubility, and solid-state structure, is currently absent from the scientific literature.

Stereochemistry: The compound is chiral, but its stereoisomers have not been separated or studied. Investigating the synthesis of single enantiomers and evaluating their distinct biological activities and material properties is a crucial next step.

Metabolic Profile: Understanding how the compound is metabolized is essential for any potential therapeutic application. Identifying its metabolites and the enzymes responsible for its biotransformation is a key research area.

Biological Target Landscape: Beyond hypothesized targets, a systematic and unbiased screen is needed to discover its primary biological interactors and elucidate its mechanism of action.

Synthetic Accessibility of Derivatives: While the core is known, the practical challenges of selectively modifying the scaffold to create diverse analogues have not been explored. Overcoming these synthetic hurdles is vital for building structure-activity relationships.

Addressing these fundamental questions will provide the necessary foundation for translating the academic potential of this compound into practical applications in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.